molecular formula C22H47NO6S B12767699 Palmitoyl ethyltrimonium methosulfate CAS No. 116246-03-8

Palmitoyl ethyltrimonium methosulfate

Cat. No.: B12767699
CAS No.: 116246-03-8
M. Wt: 453.7 g/mol
InChI Key: IASKQIFZUDEQJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl ethyltrimonium methosulfate is a cationic surfactant commonly used in the cosmetic industry. It is known for its excellent emulsifying, antistatic, and conditioning properties. The compound is derived from palmitic acid, ethanol, and trimethyl ammonium, forming a quaternary ammonium salt with a methosulfate counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl ethyltrimonium methosulfate is synthesized through an acylation reaction where palmitic acid (hexadecanoic acid) is reacted with ethanol to form an ester. This ester is then reacted with trimethylamine to form the quaternary ammonium salt. The final step involves the addition of methyl sulfate to form the methosulfate salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale acylation and quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmitoyl ethyltrimonium methosulfate is widely used in scientific research due to its surfactant properties. It is used in:

Mechanism of Action

Palmitoyl ethyltrimonium methosulfate exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and allowing for the formation of stable emulsions. This interaction also imparts antistatic properties by neutralizing static charges on surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl ethyltrimonium methosulfate is unique due to its specific combination of palmitic acid and methosulfate, which provides a balance of emulsifying, conditioning, and antistatic properties. Its ability to form stable emulsions and reduce static makes it particularly valuable in personal care products .

Properties

CAS No.

116246-03-8

Molecular Formula

C22H47NO6S

Molecular Weight

453.7 g/mol

IUPAC Name

2-hexadecanoyloxyethyl(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C21H44NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IASKQIFZUDEQJJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.